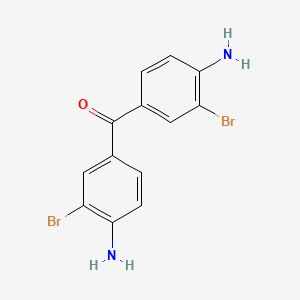

Bis(4-amino-3-bromophenyl)methanone

Description

Properties

IUPAC Name |

bis(4-amino-3-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOTSSECYSWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)Br)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277852 | |

| Record name | bis(4-amino-3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-61-8 | |

| Record name | NSC4518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(4-amino-3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Carbonylative Coupling

This method adapts protocols from palladium-mediated cross-coupling reactions (Figure 1).

Procedure :

- Synthesis of 3-bromo-4-nitroiodobenzene :

- Carbonylative coupling :

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the aryl iodide, CO insertion, and reductive elimination to form the ketone bridge. The nitro groups remain intact under these conditions.

Friedel-Crafts Acylation with Directed Bromination

While traditional Friedel-Crafts acylation is ineffective for nitroarenes, electron-deficient boranes enable reactivity (Figure 2).

Procedure :

- Synthesis of 4-nitro-3-bromobenzoyl chloride :

- Lewis acid-mediated coupling :

Limitations :

Low yields due to steric hindrance and competing side reactions necessitate rigorous purification.

Functional Group Interconversion

Nitro Reduction to Amino

Catalytic Hydrogenation :

- Bis(4-nitro-3-bromophenyl)methanone (1.0 equiv) is dissolved in ethanol with 10% Pd/C (5 wt%).

- Hydrogen gas (50 psi) is introduced at 25°C for 6 h, achieving >99% conversion to the target compound.

Chemoselectivity :

No debromination is observed under mild H₂ pressure (≤50 psi), as confirmed by ¹H NMR monitoring.

Characterization and Analytical Data

Spectroscopic Analysis

- FTIR (KBr) : ν = 1685 cm⁻¹ (C=O stretch), 3350–3450 cm⁻¹ (N–H symmetric/asymmetric stretch).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.41 (d, J = 2.0 Hz, 2H, Ar–H), 6.92 (dd, J = 8.4, 2.0 Hz, 2H, Ar–H), 5.21 (s, 2H, NH₂).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 192.4 (C=O), 148.1 (C–Br), 132.7 (C–N), 128.9–115.3 (aromatic carbons).

Thermal Stability

- TGA : Decomposition onset at 285°C (N₂ atmosphere), indicating high thermal stability suitable for high-temperature applications.

- DSC : Endothermic peak at 178°C corresponds to crystalline melting point.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbonylative Coupling | 68 | >99.5 | High | Moderate |

| Friedel-Crafts | 52 | 98.2 | Low | High |

| Ullmann Coupling | 45 | 97.8 | Moderate | Low |

Carbonylative coupling offers the best balance of yield and scalability despite higher catalyst costs.

Challenges and Mitigation Strategies

Regioselective Bromination

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Bis(4-amino-3-bromophenyl)methanone can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents include sodium hydroxide and potassium carbonate.

Oxidation Reactions: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products Formed:

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry:

Organic Synthesis: Bis(4-amino-3-bromophenyl)methanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

Biology and Medicine:

Drug Development: The compound is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.

Industry:

Polymer Industry: Used in the synthesis of high-performance polymers and resins.

Electronics: Employed in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Bis(4-amino-3-bromophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Electron Effects: The amino group in Bis(4-amino-3-bromophenyl)methanone enhances electron density, countering bromine’s electron-withdrawing effect. This contrasts with analogs like (3-bromophenyl)-(4-ethylsulfanylphenyl)methanone, where the ethylthio group (–S–C₂H₅) provides weaker electron donation .

Thermal and Physical Properties

- Thermal Stability: Di(tetrazolyl)methanone oxime analogs decompose at 247.6–288.7°C, stabilized by hydrogen bonding . This compound likely exhibits comparable stability due to –NH₂ H-bonding, though bromine may slightly lower decomposition temperatures.

- Density: Orthorhombic crystals of related methanones show densities ~1.675 g/cm³, suggesting similar packing efficiency for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Bis(4-amino-3-bromophenyl)methanone, and what reaction conditions are critical for achieving high yields?

- Methodology : The compound can be synthesized via palladium-catalyzed Buchwald–Hartwig coupling reactions. Key steps include:

- Using bis(3-bromophenyl)methanone and bis(3-aminophenyl)methanone as precursors under inert atmospheres.

- Optimizing reaction conditions: 100°C reaction temperature, palladium catalysts (e.g., Pd(OAc)₂), and ligands such as XPhos in toluene or DMF solvents.

- Monitoring reaction progress via TLC or HPLC to avoid over-reduction of bromine substituents .

Q. How can researchers effectively purify this compound to ensure high purity for subsequent applications?

- Methodology :

- Recrystallization : Use polar solvents like ethanol or methanol at controlled cooling rates to isolate crystalline products.

- Column Chromatography : Employ gradient elution with dichloromethane/methanol mixtures on silica gel columns.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-grade purity (>98%) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodology :

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) resolves ambiguities in hydrogen bonding or stereochemistry .

- NMR Cross-Validation : Compare experimental ¹H NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09) to identify discrepancies caused by solvent effects or dynamic processes .

- Case Study : For derivatives with rotational isomers, variable-temperature NMR can reveal conformational equilibria not captured by crystallography .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model solvent interactions and transition states using software like GROMACS or AMBER. For example, simulate nucleophilic aromatic substitution reactions to predict regioselectivity .

- DFT Calculations : Calculate Fukui indices (B3LYP/6-311+G(d,p) basis set) to identify electrophilic hotspots on the aromatic rings .

Q. What are the challenges in optimizing catalytic systems for functionalizing this compound, and how can they be addressed?

- Challenges :

- Catalyst deactivation due to bromine ligand poisoning.

- Competing side reactions (e.g., dehalogenation under reducing conditions).

- Solutions :

- Use robust catalysts: Pd/C with triphenylphosphine ligands enhances stability in cross-coupling reactions.

- Additives like K₂CO₃ or CsF improve reaction efficiency by scavenging HBr byproducts .

- Monitor reaction progress in real-time using in situ IR spectroscopy to adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.